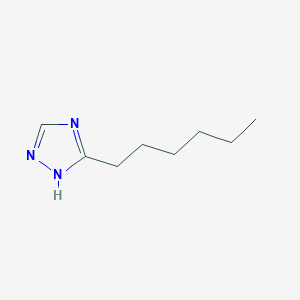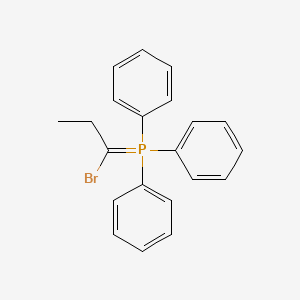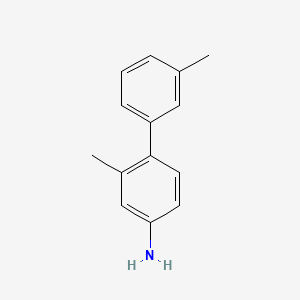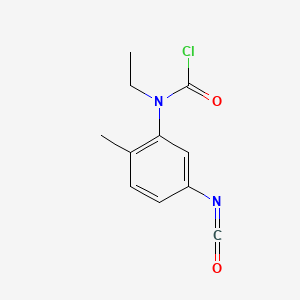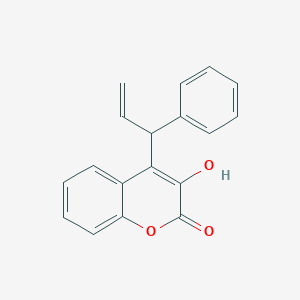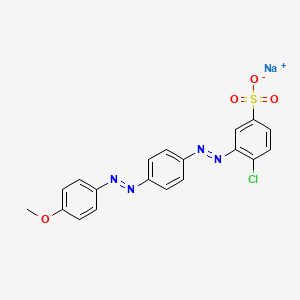![molecular formula C7H5NO B14458841 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile CAS No. 73654-30-5](/img/structure/B14458841.png)
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[410]hepta-2,4-diene-1-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an oxygen bridge and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile typically involves the Diels-Alder reaction. This reaction is performed between a furan derivative and an appropriate dienophile, such as an alkyne or alkene, under controlled conditions. The reaction conditions often include moderate temperatures and the use of a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Epoxides, alcohols.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, but with a different ring size and no nitrile group.
7-Oxabicyclo[2.2.1]heptane-2,5-diene: Similar structure but with additional double bonds, leading to different reactivity and applications.
Uniqueness: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile is unique due to its combination of a bicyclic structure with an oxygen bridge and a nitrile group.
Propiedades
Número CAS |
73654-30-5 |
|---|---|
Fórmula molecular |
C7H5NO |
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
7-oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile |
InChI |
InChI=1S/C7H5NO/c8-5-7-4-2-1-3-6(7)9-7/h1-4,6H |
Clave InChI |
UQBILKXPUGBXQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(O2)(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


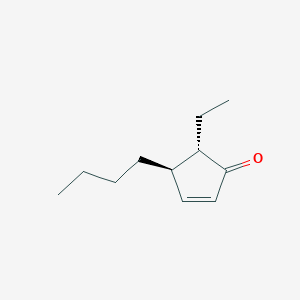
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
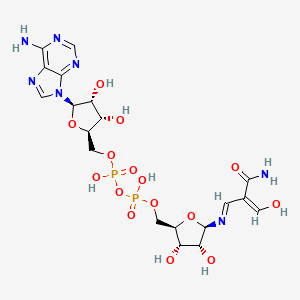

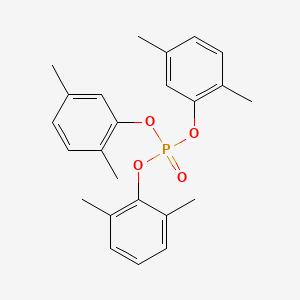
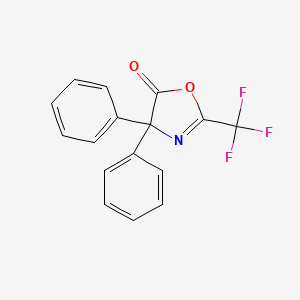
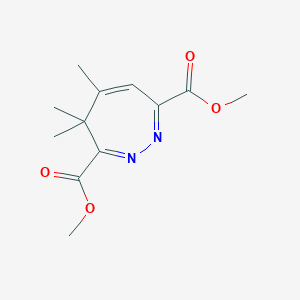
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
